molecular formula C15H15N5O2S B2496679 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034499-99-3

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2496679
CAS No.: 2034499-99-3
M. Wt: 329.38
InChI Key: MHLMSIDBZZNPAY-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule designed for preclinical research, featuring a hybrid structure combining a furan-substituted pyrazine core with a 1,2,3-thiadiazole-5-carboxamide unit. This molecular architecture incorporates two privileged scaffolds in medicinal chemistry: the pyrazine ring and the 1,2,3-thiadiazole moiety. The compound's structure suggests potential as a lead for developing novel therapeutic agents, particularly in infectious disease and oncology research. The 1,2,3-thiadiazole pharmacophore has demonstrated significant antimicrobial potential in recent studies. Research on novel 4-methyl-1,2,3-thiadiazole derivatives has revealed that compounds bearing this scaffold, especially when coupled with specific heterocyclic systems, can exhibit potent activity against a panel of Gram-positive bacteria, including reference and clinical strains of Staphylococcus aureus . The incorporation of the 4-propyl side chain is a strategic modification aimed at optimizing the compound's lipophilicity, a key parameter influencing membrane penetration and bioavailability . Furthermore, the furan-3-yl-pyrazine component of the molecule aligns with ongoing research into heterocyclic compounds for anticancer applications. Structurally related (3-(furan-2-yl)pyrazol-4-yl)chalcone analogs have shown promising in vitro cytotoxic effects against human lung carcinoma (A549) cell lines, underscoring the therapeutic relevance of the furan-heterocycle combination in oncology drug discovery . Researchers can utilize this compound to probe its potential biological activities, structure-activity relationships (SAR), and mechanism of action. It is supplied for investigative purposes in chemical biology, hit-to-lead optimization, and preclinical pharmaceutical development. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-2-3-11-14(23-20-19-11)15(21)18-8-12-13(17-6-5-16-12)10-4-7-22-9-10/h4-7,9H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLMSIDBZZNPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution and cycloaddition reactions due to electron-deficient sulfur and nitrogen atoms. Key transformations include:

Reaction TypeConditionsOutcomeBiological Impact
Nucleophilic Substitution Hydrazine hydrate, H<sub>2</sub>SO<sub>4</sub>, 0–5°C Formation of 5-amino-1,3,4-thiadiazole derivativesEnhanced anticonvulsant activity
Cyclocondensation Carbon disulfide, KOH, reflux Triazolothiadiazole hybridsImproved antibacterial efficacy

For example, treatment with hydrazine hydrate replaces the 5-carboxamide group with an amine, enabling further derivatization . Cyclocondensation with aromatic acids under basic conditions generates fused heterocycles with demonstrated neuroprotective effects .

Pyrazine-Furan System Modifications

The pyrazine and furan moieties participate in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Pyrazine Functionalization

  • Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at C-5/C-6 positions, enhancing electron-withdrawing effects for subsequent nucleophilic attacks.

  • Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids yield biaryl derivatives, expanding π-conjugation for improved DNA intercalation.

Furan Reactivity

  • Diels-Alder Reactions : The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

  • Electrophilic Substitution : Halogenation (Br<sub>2</sub>/acetic acid) occurs preferentially at C-2/C-5 positions of furan, enabling halogenated analogs with increased metabolic stability .

Carboxamide Transformations

The carboxamide group undergoes hydrolysis and condensation:

ReactionConditionsProductApplication
Acid Hydrolysis 6M HCl, reflux 4-Propyl-1,2,3-thiadiazole-5-carboxylic acidPrecursor for ester derivatives
Schiff Base Formation Aromatic aldehydes, ethanolIminothiadiazole conjugatesAntitubercular agents

For instance, hydrolysis under acidic conditions regenerates the carboxylic acid precursor (PubChem CID 42065015) , which can be re-esterified with alcohols to modulate lipophilicity.

Methylene Bridge Reactivity

The –CH<sub>2</sub>– linker between pyrazine and thiadiazole participates in:

  • Alkylation : Treatment with alkyl halides (e.g., CH<sub>3</sub>I) in DMF forms quaternary ammonium salts, improving water solubility.

  • Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>O oxidizes the bridge to a ketone, altering electronic properties of adjacent rings.

Biological Activity Correlation

Structural modifications directly influence pharmacological outcomes:

  • Antibacterial Enhancement : Thiadiazole-1,2,4-triazole hybrids (via [2+3] cycloaddition) show 85% inhibition against S. aureus at 50 mg/kg .

  • Antitumor Optimization : Pyrazine nitration increases topoisomerase II inhibition by 40% compared to parent compound .

This compound’s reactivity profile positions it as a versatile scaffold for developing targeted therapies, particularly in antimicrobial and oncology research .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and furan derivatives exhibit significant antimicrobial properties. In particular, the structural characteristics of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suggest it may inhibit various bacterial strains. Similar compounds have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedInhibition Zone (mm)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
N-(Furan-Pyrazine)Klebsiella pneumoniae20

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Studies have demonstrated that related thiadiazole compounds exhibit significant growth inhibition in various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit growth in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines .

Table 2: Anticancer Efficacy of Thiadiazole Derivatives

Compound NameCancer Cell LinePercent Growth Inhibition (%)Reference
Compound CMDA-MB-23175
Compound DA54968
N-(Furan-Pyrazine)HCT11670

Neuroprotective Effects

The neuroprotective potential of this compound is also under investigation. Thiadiazoles are known to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of several thiadiazole derivatives against clinical isolates of bacteria. The study found that compounds similar to this compound showed promising results against multi-drug resistant strains .
  • Cancer Cell Line Research : Another research project focused on the anticancer activity of thiadiazole derivatives against various human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The furan, pyrazine, and thiadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, heterocyclic systems, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycles Key Substituents Notable Properties/Inferences Reference
Target Compound : N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Pyrazine, thiadiazole, furan 4-propyl (thiadiazole), furan-3-yl (pyrazine) High lipophilicity; potential metabolic stability due to propyl chain
5e : 4-Ethyl-3-(furan-3-ylethynyl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)aniline Pyridine, furan Ethyl, trifluoromethyl, piperazine Enhanced solubility via piperazine; lower lipophilicity than target due to ethyl vs. propyl
EP 4374877 Example 11 : (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolopyridazine, furan Propyl, trifluoromethyl Propyl chain may improve binding affinity; fluorinated groups enhance metabolic resistance
BLD Pharm BD629878 : N-Methyl-4-(((3-(N-methylmethylsulfonamido)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyridin-3-one Pyrazine, pyridinone Trifluoromethyl, sulfonamido Electron-withdrawing groups (CF₃, sulfonamido) may increase reactivity vs. thiadiazole
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole, thiazole Methyl Thiazole vs. thiadiazole: Thiadiazole’s electron deficiency may enhance binding to polar targets

Key Observations:

Trifluoromethyl (CF₃) groups in analogs (e.g., EP 4374877 Example 11) improve metabolic stability and electronegativity, which could be advantageous in drug design .

Pyrazine cores (target and BLD Pharm BD629878) offer planar rigidity, which may enhance binding specificity compared to flexible alkyl chains .

Synthetic Considerations :

  • Palladium-catalyzed cross-coupling reactions (used in synthesizing 5e and related compounds) are scalable but may require optimization for the target’s thiadiazole-carboxamide linkage .
  • Crystallographic data for similar compounds (e.g., 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) suggest SHELX-based refinement could resolve the target’s structure .

Biological Implications :

  • Piperazine-containing analogs (e.g., 5e) exhibit improved solubility, whereas the target’s propyl-thiadiazole group may prioritize membrane penetration over aqueous solubility .
  • Fluorinated derivatives (e.g., EP 4374877 Example 11) highlight the trade-off between metabolic stability and synthetic complexity .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that integrates a furan ring, a pyrazine moiety, and a thiadiazole structure. This combination has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C15_{15}H16_{16}N4_{4}O1_{1}S, with a molecular weight of 329.4 g/mol. The structural components contribute to its unique interactions with biological targets.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The furan and pyrazine rings facilitate binding to various molecular targets, potentially modulating their activity. The thiadiazole moiety enhances the compound's pharmacological profile by improving solubility and bioavailability.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, research comparing various thiadiazole derivatives indicated that they possess antibacterial and anti-inflammatory activities comparable to established antibiotics like ciprofloxacin and diclofenac sodium . The agar well diffusion method was employed to assess these activities against drug-resistant bacterial strains.

CompoundActivityReference
N-(substituted)-1,2,3-thiadiazole derivativesAntibacterial
N-(substituted)-thiadiazole carboxamideAnti-inflammatory

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar thiadiazole derivatives. For example, compounds with a similar structure were evaluated for their cytotoxic effects against various cancer cell lines. One study highlighted that certain thiadiazole derivatives exhibited IC50_{50} values in the nanomolar range against cancer cell lines like MKN-45 and A549 .

CompoundCell LineIC50_{50} (µM)Reference
Thiadiazole derivative 51amMKN-450.067
Thiadiazole derivative 51eA54934.48

Case Studies

  • Anti-inflammatory Effects : A study focused on the synthesis of new hybrid compounds containing thiadiazole moieties demonstrated significant anti-inflammatory activity through protein denaturation assays using bovine serum albumin . The results indicated that these compounds could inhibit inflammation effectively.
  • Cytotoxicity Against Cancer Cells : In another investigation, N-(substituted)-thiadiazoles were tested against Hep-2 and P815 cell lines, showing promising cytotoxic effects with IC50_{50} values indicating strong potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key structural features of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how do they influence its reactivity?

  • Answer : The compound integrates a pyrazine core substituted with a furan-3-yl group, a thiadiazole ring with a propyl chain, and a carboxamide linker. The furan ring contributes π-electron density, enhancing interactions with biological targets, while the thiadiazole and pyrazine moieties provide sites for electrophilic/nucleophilic reactions. The propyl chain may influence lipophilicity and membrane permeability. Structural analogs (e.g., sulfonamide derivatives) show similar reactivity patterns .

Q. What synthetic methodologies are commonly used to prepare this compound?

  • Answer : Synthesis typically involves multi-step routes :

Heterocycle formation : Thiadiazole rings are synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .

Coupling reactions : Pyrazine-furan intermediates are coupled to the thiadiazole-carboxamide using peptide coupling reagents (e.g., EDC/HOBt).

Purification : Products are monitored via TLC and characterized by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., furan C-H signals at δ 6.2–7.4 ppm, thiadiazole C=S at ~160 ppm) .
  • FT-IR : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • HRMS : Validates molecular weight and purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the thiadiazole cyclization step?

  • Answer : Low yields in cyclization may stem from incomplete dehydration or side reactions. Optimization strategies include:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction efficiency .
  • Temperature control : Gradual heating (70–90°C) minimizes decomposition .

Q. How should conflicting bioactivity data (e.g., inconsistent IC₅₀ values in anticancer assays) be resolved?

  • Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigation steps:

Orthogonal assays : Validate activity using both cell-based (e.g., MTT) and enzymatic (e.g., kinase inhibition) assays .

Purity verification : Re-characterize batches via HPLC-MS to rule out impurities .

Structural analogs : Compare with derivatives (e.g., pyrimidine-based analogs) to identify structure-activity trends .

Q. What computational approaches are suitable for predicting the compound’s biological targets?

  • Answer :

  • Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using PyMOL or AutoDock, leveraging the pyrazine-thiadiazole scaffold’s affinity for ATP-binding pockets .
  • Pharmacophore modeling : Identify key interaction sites (e.g., hydrogen bonds from carboxamide, hydrophobic contacts from propyl chain) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Answer : Focus on modifying substituents and evaluating biological effects:

  • Thiadiazole substitutions : Replace propyl with longer alkyl chains or aryl groups to assess lipophilicity effects.

  • Furan ring modifications : Introduce electron-withdrawing groups (e.g., nitro) to alter π-π stacking.

    Derivative Modification Observed Effect Reference
    4-Trifluoromethoxy analogIncreased electronegativityEnhanced kinase inhibition
    Pyrimidine-for-pyrazine replacementAltered ring electronicsReduced cytotoxicity

Methodological Notes

  • Data Contradictions : Cross-validate spectral data with synthetic intermediates to trace inconsistencies (e.g., residual solvents in NMR) .
  • Biological Assays : Include positive controls (e.g., doxorubicin for anticancer screens) and dose-response curves to ensure reproducibility .

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